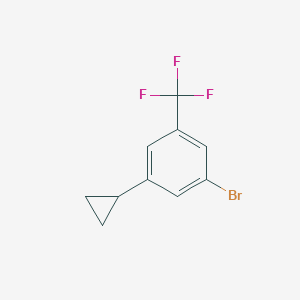

1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene

Description

Properties

Molecular Formula |

C10H8BrF3 |

|---|---|

Molecular Weight |

265.07 g/mol |

IUPAC Name |

1-bromo-3-cyclopropyl-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C10H8BrF3/c11-9-4-7(6-1-2-6)3-8(5-9)10(12,13)14/h3-6H,1-2H2 |

InChI Key |

GLVFQBBTYSNGGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Key Steps:

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | ZnBr₂/montmorillonite K10 | |

| Solvent | DMF | |

| Temperature | 20°C | |

| Atmosphere | Inert (argon) | |

| Yield | 100% |

This method achieves quantitative yield, attributed to the Lewis acid activity of ZnBr₂ and the high surface area of montmorillonite, which facilitates bromine activation.

Cyclopropanation of Bromo-Trifluoromethyl Benzene Precursors

Alternative routes focus on introducing the cyclopropyl group to a bromo-trifluoromethyl benzene intermediate. A notable protocol involves cyclopropene intermediates, as reported in stereoselective CF₃-cyclopropane syntheses.

Procedure:

| Parameter | Value/Detail | Source |

|---|---|---|

| Cyclopropene Catalyst | Rhodium(II) acetate | |

| Hydrogenation Catalyst | Pd/C (10 wt%) | |

| Solvent | Ethanol | |

| Yield (Step 2) | 60–75% |

This method is advantageous for accessing enantiomerically pure products but requires multi-step optimization.

Condensation and Halogen Exchange

A patent describes a condensation-based approach using triethyl orthoformate to generate cyclopropyl intermediates, followed by bromination.

Steps:

- Condensation :

- 3-Cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione reacts with triethyl orthoformate in diethyl ether.

- Bromination :

| Parameter | Value/Detail | Source |

|---|---|---|

| Condensation Agent | Triethyl orthoformate | |

| Bromination Agent | HBr in acetic acid | |

| Yield | 70–85% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Bromination | High yield (100%), single-step | Requires inert atmosphere |

| Cyclopropanation | Stereochemical control | Multi-step, moderate yields |

| Condensation | Scalable | Harsh acidic conditions |

Research Discoveries

- Catalyst Efficiency : Montmorillonite K10 enhances ZnBr₂ dispersion, increasing bromination efficiency.

- Stereochemical Outcomes : Cyclopropanation via Rh catalysis allows access to enantiopure products, critical for pharmaceutical applications.

- Functional Group Tolerance : The trifluoromethyl group stabilizes intermediates against ring-opening reactions during cyclopropanation.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene is an organic compound with a bromine atom, a cyclopropyl group, and a trifluoromethyl substituent attached to a benzene ring. It has a molecular formula of and a molecular weight of 265.07 g/mol. This compound's structure gives it unique chemical properties and potential applications in various fields. It is intended for research purposes only and is not designed for human therapeutic or veterinary applications.

Chemical Properties and Reactivity

The reactivity of this compound is characteristic of aromatic compounds with halogen substituents, primarily involving nucleophilic substitutions and electrophilic additions. The bromine atom is capable of participating in substitution reactions. The trifluoromethyl group influences the electron density on the aromatic ring, thereby affecting its reactivity towards electrophiles. this compound can be synthesized through bromination processes of cyclopropyl derivatives using zinc bromide, under inert atmospheres and in solvents like N,N-dimethylformamide to optimize yields.

Potential Applications

The structural features of this compound suggest potential applications in several areas:

- Drug Design The trifluoromethyl group enhances lipophilicity and metabolic stability, which is beneficial in drug design. Derivatives of this compound may exhibit anti-inflammatory or anticancer activities, warranting further investigation into its biological implications.

- Cosmetics Experimental design techniques can optimize the formulation development process of cosmetic products, and topical formulations can be developed using the Box-Behnken design with response surface methodology to evaluate physical, sensory, and moisturizing properties .

- Synthesis of other compounds It can be used in the synthesis of compounds such as 3-fluoro-5-trifluoromethylphenylboronic acid and (+)-(4aR)-(10bR)-4-methyl-8-(3-fluoro-5-trifluoromethylphenyl)-10b-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-3-one .

Safety and Regulation

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The bromine atom and trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The cyclopropyl group may also contribute to the compound’s overall stability and conformational properties.

Comparison with Similar Compounds

Substituent Effects and Reactivity

Physical Properties

Notes:

Biological Activity

1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and agrochemicals. Its unique structure, featuring both bromine and trifluoromethyl groups, contributes to its biological activity and reactivity with other compounds.

- Molecular Formula: C₈H₇BrF₃

- Molecular Weight: 227.05 g/mol

- Boiling Point: 154 °C

- Melting Point: -16 °C

- Density: 1.699 g/cm³

These properties make it suitable for various applications, including its potential use as a building block in organic synthesis.

This compound exhibits biological activity primarily through its interaction with nucleophiles and electrophiles, which can lead to various biochemical pathways being influenced. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making the compound a candidate for drug development .

Case Studies and Research Findings

- Antidepressant Activity : Research has shown that compounds similar to this compound can inhibit the uptake of neurotransmitters such as serotonin, thereby potentially exhibiting antidepressant properties. A study indicated that the inclusion of trifluoromethyl groups in phenolic compounds significantly increases their potency in inhibiting serotonin uptake .

- Anticancer Potential : In vitro studies have suggested that related trifluoromethylated compounds can inhibit certain enzymes involved in cancer cell metabolism. For instance, dual inhibitors targeting BCAT (branched-chain amino acid transaminase) have shown promise in reducing tumor growth by disrupting amino acid metabolism .

- Agrochemical Applications : The compound's reactivity makes it suitable for use in developing agrochemicals, where it can act as a herbicide or pesticide. Its structural features allow it to interact effectively with biological targets in plants and pests .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.